molecular formula C22H28ClNO3 B4627371 4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide

4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide

Cat. No. B4627371
M. Wt: 389.9 g/mol
InChI Key: QZDXEMVRNNNZGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds related to "4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide" often involves complex organic reactions, where precursors are carefully chosen to introduce specific functional groups. For instance, compounds synthesized from 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene show the importance of di-tert-butyl side groups and twisted-biphenyl structures in increasing the inter-chain distance, thereby affecting the material's properties like dielectric constants and solubility (Chern, Twu, & Chen, 2009).

Molecular Structure Analysis

The molecular structure of related compounds, such as those derived from 4-methoxyphenol, showcases the significance of intermolecular interactions, like hydrogen bonding and π-π stacking, in determining the crystalline and molecular arrangement (Ajibade & Andrew, 2021). These interactions play a crucial role in the stability and physical properties of the material.

Chemical Reactions and Properties

The compound's reactivity can be influenced by its functional groups, leading to various chemical reactions. For example, reactions involving tert-butylphenol derivatives demonstrate the influence of substituents on reaction pathways and product formation (Kawai, Umezawa, Shimada, & Higuchi, 1988). Understanding these reactions is essential for tailoring the compound's functionality for specific applications.

Physical Properties Analysis

The physical properties, such as melting points, solubility, and glass transition temperatures, are determined by the compound's molecular structure. The introduction of bulky groups like di-tert-butyl can enhance solubility and increase glass transition temperatures, making the compound suitable for high-performance materials (Chern, Twu, & Chen, 2009).

Scientific Research Applications

Polymer Synthesis and Modification

Research has focused on the synthesis of monomers and polymers with specific functionalities for improved material properties. For instance, the alkylation of 4-methoxyphenol with 2-ethylhexyl bromide, followed by chloromethylation, has been used to synthesize poly[(2-(2-ethylhexyloxy)-5-methoxy-p-phenylene)vinylene] (MEH-PPV) monomers, demonstrating an approach to modify polymer properties for potential use in electronic and photonic devices (Anderson et al., 2008).

Renewable Resin and Coating Materials

Studies on renewable resources have led to the development of thermosetting resins derived from natural compounds, such as eugenol. This research shows the potential for creating high-performance, sustainable materials suitable for various applications, including coatings and composites that can withstand maritime environments (Harvey et al., 2014).

Antioxidant and Stabilization Properties

Phenolic compounds have been extensively studied for their antioxidant properties, which are crucial in material science for preventing oxidation and degradation of materials. Research on combined phenol/hindered amine photo- and thermal-stabilizers based on toluene-2,4-diisocyanate explores the stabilization efficiency of phenolic compounds in polypropylene, indicating their potential use in enhancing the durability of plastics and other polymeric materials (Mosnáček et al., 2003).

Environmental and Health Impact Studies

The environmental persistence and impact of phenolic compounds, often used as antioxidants in consumer products, have been a subject of research, focusing on their behavior in aquatic environments and potential health effects. This research is vital for understanding the ecological footprint of such chemicals and their safe use in applications (Quednow & Püttmann, 2009).

properties

IUPAC Name

4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClNO3/c1-15-13-19(20(26-5)14-18(15)23)24-21(25)7-6-12-27-17-10-8-16(9-11-17)22(2,3)4/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDXEMVRNNNZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Reactant of Route 2
Reactant of Route 2
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Reactant of Route 4
Reactant of Route 4
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Reactant of Route 5
Reactant of Route 5
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide
Reactant of Route 6
Reactant of Route 6
4-(4-tert-butylphenoxy)-N-(4-chloro-2-methoxy-5-methylphenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.